Cas no 2098077-81-5 (4-(Azidomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole)

4-(Azidomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole is a versatile heterocyclic compound featuring an azidomethyl functional group and a trifluoromethyl substituent on a pyrazole core. Its structure makes it valuable in organic synthesis, particularly in click chemistry applications due to the reactive azide moiety, enabling efficient cycloaddition reactions. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it useful in medicinal chemistry and agrochemical research. The compound's well-defined reactivity and compatibility with various reaction conditions offer advantages in the design of pharmaceuticals, materials, and bioactive molecules. Careful handling is required due to the azide group's potential sensitivity.
4-(Azidomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole structure
2098077-81-5 structure
Product name:4-(Azidomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole
CAS No:2098077-81-5
MF:C6H6F3N5
MW:205.140550136566
CID:4775714
PubChem ID:121213596

4-(Azidomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 4-(azidomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole
    • 4-(azidomethyl)-1-methyl-3-(trifluoromethyl)pyrazole
    • 4-(Azidomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole
    • Inchi: 1S/C6H6F3N5/c1-14-3-4(2-11-13-10)5(12-14)6(7,8)9/h3H,2H2,1H3
    • InChI Key: LBWAJWPZPBJYDM-UHFFFAOYSA-N
    • SMILES: FC(C1C(CN=[N+]=[N-])=CN(C)N=1)(F)F

Computed Properties

  • Exact Mass: 205.05752970 g/mol
  • Monoisotopic Mass: 205.05752970 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 32.2
  • Molecular Weight: 205.14

4-(Azidomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1929597-10.0g
4-(azidomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole
2098077-81-5
10.0g
$5528.0 2023-07-10
Life Chemicals
F2198-5156-0.25g
4-(azidomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole
2098077-81-5 95%+
0.25g
$1118.0 2023-09-06
Enamine
EN300-1929597-1.0g
4-(azidomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole
2098077-81-5
1.0g
$1286.0 2023-07-10
Life Chemicals
F2198-5156-0.5g
4-(azidomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole
2098077-81-5 95%+
0.5g
$1177.0 2023-09-06
Life Chemicals
F2198-5156-1g
4-(azidomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole
2098077-81-5 95%+
1g
$1239.0 2023-09-06
Life Chemicals
F2198-5156-10g
4-(azidomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole
2098077-81-5 95%+
10g
$5305.0 2023-09-06
Enamine
EN300-1929597-0.1g
4-(azidomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole
2098077-81-5
0.1g
$615.0 2023-09-17
TRC
A243641-1g
4-(Azidomethyl)-1-methyl-3-(trifluoromethyl)-1h-pyrazole
2098077-81-5
1g
$ 660.00 2022-06-08
TRC
A243641-100mg
4-(Azidomethyl)-1-methyl-3-(trifluoromethyl)-1h-pyrazole
2098077-81-5
100mg
$ 115.00 2022-06-08
Enamine
EN300-1929597-1g
4-(azidomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole
2098077-81-5
1g
$699.0 2023-09-17

Additional information on 4-(Azidomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Professional Introduction to Compound with CAS No. 2098077-81-5 and Product Name: 4-(Azidomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole

The compound identified by the CAS number 2098077-81-5 and the product name 4-(Azidomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole represents a significant advancement in the field of medicinal chemistry. This compound belongs to the pyrazole class, a heterocyclic aromatic compound that has garnered considerable attention due to its diverse pharmacological properties. Pyrazoles are known for their role as key scaffolds in the development of various therapeutic agents, including antiviral, anti-inflammatory, and anticancer drugs.

One of the most striking features of 4-(Azidomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole is its structural motif, which incorporates both an azido group and a trifluoromethyl substituent. The azido group (-N₃) is a versatile functional handle that can be utilized in synthetic chemistry for the introduction of nitrogen-containing heterocycles or for further derivatization into other pharmacologically relevant groups. The presence of a trifluoromethyl group (-CF₃) enhances the lipophilicity and metabolic stability of the compound, making it an attractive candidate for drug development.

In recent years, there has been a surge in research focused on developing novel pyrazole derivatives with enhanced biological activity. The combination of an azido group and a trifluoromethyl group in 4-(Azidomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole has opened up new avenues for exploring its potential in medicinal chemistry. For instance, studies have shown that such compounds can exhibit significant inhibitory effects on various enzymes and receptors involved in disease pathways.

One particularly exciting area of research involves the use of 4-(Azidomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole as a precursor in the synthesis of more complex pharmacophores. The azido group can be selectively reduced to an amino group (-NH₂), allowing for further functionalization through amide bond formation or nucleophilic substitution reactions. This flexibility makes it an invaluable building block for designing novel drug candidates.

The trifluoromethyl group in 4-(Azidomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole also contributes to its pharmacological profile by influencing both its binding affinity and pharmacokinetic properties. Trifluoromethylation is a well-established strategy in drug design, as it can improve solubility, reduce metabolic degradation, and enhance binding interactions with biological targets. This has led to the development of several FDA-approved drugs that incorporate trifluoromethyl groups.

Recent studies have explored the potential of 4-(Azidomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole in the treatment of various diseases. For example, researchers have investigated its efficacy as an inhibitor of enzymes involved in cancer progression. The pyrazole core is known to interact with multiple biological pathways, making it a promising candidate for multitargeted drug discovery. Additionally, the presence of both azido and trifluoromethyl groups allows for fine-tuning of its pharmacological properties to achieve optimal therapeutic effects.

In conclusion, 4-(Azidomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole (CAS No. 2098077-81-5) represents a compelling example of how structural modifications can lead to novel compounds with significant therapeutic potential. Its unique combination of functional groups makes it a valuable tool for medicinal chemists seeking to develop new drugs targeting various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery and development.

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